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Compound of Interest

Compound Name:
1,2-Dichloro-4-methyl-5-

(methylsulfonyl)benzene

CAS No.: 849035-75-2

Cat. No.: B1350004 Get Quote

Executive Summary: The Isomer Divergence
In the context of drug development and organic synthesis, the molecular formula C8H8Cl2O2S

does not refer to a single entity but represents a distinct class of structural isomers with vastly

different chemical reactivities. For the researcher, distinguishing between these isomers is

critical, as they serve divergent roles in the synthetic pathway:

The Scaffold Builder:4-Chloro-2,5-dimethylbenzenesulfonyl chloride (Electrophile for

sulfonamide synthesis).

The Synthetic Reagent:Dichloromethyl p-tolyl sulfone (Precursor for vinyl sulfones and

olefination).

The Masked Synthon:2-Chloroethyl 4-chlorophenyl sulfone (Latent vinyl sulfone).

This guide provides an in-depth technical analysis of these isomers, focusing on their IUPAC

nomenclature, mechanistic utility, and handling protocols in a high-integrity laboratory

environment.
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Isomer A: 4-Chloro-2,5-dimethylbenzenesulfonyl
chloride
CAS: 88-49-3 Role: Electrophilic Aromatic Scaffold[1]

This compound is the most commercially significant isomer for medicinal chemistry.[1] It

functions as a "warhead" for introducing the sulfonyl group into amines (to form sulfonamides)

or alcohols (to form sulfonates).[1]

IUPAC Name: 4-Chloro-2,5-dimethylbenzene-1-sulfonyl chloride[2]

Common Name: 5-Chloro-p-xylene-2-sulfonyl chloride[2][3]

Structural Logic: The sulfonyl chloride moiety (

) is the principal functional group. The benzene ring is substituted with two methyl groups at
positions 2 and 5, and a chlorine atom at position 4, relative to the sulfonyl group at position
1.[1]

Mechanistic Insight: The reactivity is driven by the high electrophilicity of the sulfur atom.[1] The

chlorine leaving group activates the sulfur for nucleophilic attack.[1] The ortho-methyl group (at

C2) provides slight steric hindrance, which can improve selectivity during nucleophilic

substitution but may require elevated temperatures for bulky nucleophiles.[1]

Isomer B: Dichloromethyl 4-methylphenyl sulfone
CAS: 3069-29-2 (Generic analog class) / Reagent Class Role: C1 Building Block

Unlike the sulfonyl chloride, this isomer contains a sulfone (

) bridge.[1] The chlorines are geminal (on the same carbon), attached to the methyl group
alpha to the sulfur.[1]

IUPAC Name: 1-(Dichloromethylsulfonyl)-4-methylbenzene

Also known as: Dichloromethyl p-tolyl sulfone
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Synthetic Utility: This compound is often used in the Ramberg-Bäcklund reaction or as a

precursor to

-halo sulfones.[1] The protons on the dichloromethyl group are highly acidic due to the
electron-withdrawing inductive effects of the sulfone and the two chlorine atoms, making this
a powerful nucleophile upon deprotonation.[1]

Comparative Technical Data
The following table summarizes the physicochemical properties of the key C8H8Cl2O2S

isomers to aid in identification and separation.

Property
Isomer A (Sulfonyl
Chloride)

Isomer B (Gem-
Dichloro Sulfone)

Isomer C (Beta-
Chloro Sulfone)

IUPAC Name

4-Chloro-2,5-

dimethylbenzene-1-

sulfonyl chloride

1-

(Dichloromethylsulfon

yl)-4-methylbenzene

1-Chloro-4-((2-

chloroethyl)sulfonyl)be

nzene

Structure Type Aryl Sulfonyl Chloride -Dichloro Sulfone -Chloro Alkyl Sulfone

CAS Number 88-49-3 599-66-6 (Analog) 16191-84-7

Mol.[4] Weight 239.12 g/mol 239.12 g/mol 239.12 g/mol

Physical State
White to off-white

solid
Crystalline solid Solid

Reactivity
Electrophile (reacts w/

amines/alcohols)

Nucleophile (after

deprotonation)

Elimination (forms

vinyl sulfone)

Primary Hazard
Corrosive (generates

HCl on hydrolysis)
Irritant

Vesicant potential

(mustard analog)

Experimental Protocol: Sulfonylation Workflow
Objective: Synthesis of a sulfonamide derivative using Isomer A (4-Chloro-2,5-

dimethylbenzenesulfonyl chloride). Context: This protocol represents a standard "Parallel

Medicinal Chemistry" workflow for library generation.
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Reagents and Materials[1][5]
Substrate: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 eq)

Nucleophile: Primary amine (e.g., Benzylamine) (1.1 eq)[1]

Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0 eq)

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
Preparation (Inert Atmosphere):

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

Purge with Nitrogen (

) or Argon to remove atmospheric moisture.[1] Rationale: Sulfonyl chlorides hydrolyze to
sulfonic acids in the presence of water, lowering yield.[1]

Solubilization:

Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

Add DIPEA (2.0 mmol). The base acts as a proton scavenger (HCl sponge) to drive the

equilibrium forward.[1]

Addition (Controlled Kinetics):

Cool the reaction mixture to

using an ice bath.

Dissolve 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 mmol) in DCM (2 mL) and

add dropwise to the amine solution.

Observation: Fuming may occur if the reagent is wet; ensure reagents are dry.[1]

Reaction & Monitoring:
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Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (sulfonyl chloride) is

less polar than the sulfonamide product.[1]

Work-up (Quenching):

Quench with 1M HCl (10 mL) to neutralize excess base and protonate any unreacted

amine.[1]

Extract the organic layer.[1] Wash with saturated

(to remove sulfonic acid byproducts) and Brine.[1]

Dry over

, filter, and concentrate in vacuo.

Mechanistic & Isomer Pathways (Visualization)
The following diagram illustrates the structural divergence of the C8H8Cl2O2S formula and the

downstream applications of the primary isomers.
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Figure 1:Divergent synthetic pathways for C8H8Cl2O2S isomers. Isomer A leads to stable

sulfonamide scaffolds, while Isomers B and C are precursors to reactive alkene species.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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